molecular formula C8H15FN2 B13250214 4-(Azetidin-1-yl)-3-fluoropiperidine

4-(Azetidin-1-yl)-3-fluoropiperidine

Cat. No.: B13250214
M. Wt: 158.22 g/mol
InChI Key: JYRRFTJTUNIUCA-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Modern Organic Synthesis and Medicinal Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds is a powerful and widely adopted strategy in drug discovery. The presence of fluorine can profoundly alter a molecule's physicochemical and pharmacological properties. mdpi.com Due to the high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov This modification often leads to an improved pharmacokinetic profile for drug candidates. mdpi.com

Furthermore, the introduction of fluorine can modulate the basicity (pKa) of nearby nitrogen atoms within a heterocycle, which is critical for controlling a molecule's ionization state at physiological pH, thereby influencing its solubility, membrane permeability, and ability to interact with biological targets. nih.gov The C-F bond, while highly polarized, can also participate in favorable intermolecular interactions, including dipole-dipole and hydrogen bonds, potentially increasing a compound's binding affinity to its target protein. The judicious placement of fluorine has become a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved drugs containing this element. mdpi.com

Overview of Azetidine (B1206935) and Piperidine (B6355638) Motifs as Prominent Scaffolds in Chemical Biology and Drug Discovery Research

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural products. researchgate.net Its prevalence is due to its ability to serve as a versatile, three-dimensional framework that can be readily functionalized to present substituents in well-defined spatial orientations. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, ranging from central nervous system agents to anticancer and antiviral drugs. researchgate.net The saturated, chair-like conformation of the piperidine ring allows it to act as a bioisostere for other cyclic systems, while its nitrogen atom provides a key site for interaction and modulation of solubility.

Similarly, the azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as an important building block in drug design. researchgate.net Once considered primarily for its presence in β-lactam antibiotics, the azetidine ring is now recognized for its ability to impart desirable properties to drug candidates. Its inherent ring strain lends it a rigid, well-defined geometry. researchgate.net Incorporating an azetidine moiety can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all of which are critical parameters in optimizing a compound for clinical development. acs.org

Structural Elucidation and Stereochemical Considerations of the 4-(Azetidin-1-yl)-3-fluoropiperidine Core

The structure of this compound contains two stereocenters at the C3 and C4 positions of the piperidine ring, giving rise to two diastereomers: cis and trans. The conformational behavior of this molecule is governed by a complex interplay of steric and stereoelectronic effects.

The piperidine ring adopts a low-energy chair conformation. In the cis diastereomer, the substituents at C3 and C4 are on the same face of the ring. The azetidinyl group at C4 is significantly bulkier than the fluorine atom and will strongly prefer to occupy an equatorial position to minimize unfavorable 1,3-diaxial steric interactions. This forces the cis-oriented fluorine atom at the C3 position into an axial orientation.

While classic conformational analysis would suggest an equatorial position is sterically favored for the fluorine atom, extensive studies on 3-fluoropiperidine (B1141850) derivatives have revealed a common and intriguing preference for an axial fluorine. nih.govresearchgate.net This counterintuitive preference is attributed to stabilizing stereoelectronic interactions. nih.gov Key among these are hyperconjugation, involving the donation of electron density from an axial C-H bond anti-periplanar to the C-F bond into the antibonding σ* orbital of the C-F bond, and electrostatic charge-dipole interactions, particularly in protonated piperidinium salts where the axial C-F dipole can favorably interact with the positively charged nitrogen (C–F···HN+). nih.govnih.gov Therefore, the most stable conformation of cis-4-(Azetidin-1-yl)-3-fluoropiperidine is predicted to be a chair form with an equatorial azetidinyl group and an axial fluorine atom.

Rationale for Academic Investigation into the Compound's Synthetic Accessibility and Chemical Transformations

The academic pursuit of this compound is driven by its potential as a novel, three-dimensional chemical scaffold for drug discovery. The rationale is to create a molecule that synergistically combines the advantageous properties of its three key components. The piperidine ring provides a proven and versatile core, the azetidine substituent can enhance pharmacokinetic properties like solubility and metabolic stability, and the fluorine atom offers a powerful tool to fine-tune electronic properties and lock the molecule into a specific, biologically relevant conformation. nih.govscientificupdate.com

The preference for an axial fluorine provides a method for creating conformationally rigid structures, which is highly desirable for improving binding selectivity and potency. nih.gov However, the stereocontrolled synthesis of such densely functionalized piperidines is a significant chemical challenge. scientificupdate.comnih.gov Developing efficient and diastereoselective synthetic routes to access both the cis and trans isomers is a primary goal of academic investigation. Such routes would enable the construction of compound libraries for screening against various biological targets, ultimately expanding the available chemical space for the discovery of new therapeutics. nih.gov

Data Tables

Table 1: Physicochemical Properties of cis-4-(Azetidin-1-yl)-3-fluoropiperidine

PropertyValue
CAS Number 1147422-11-4
Molecular Formula C₉H₁₇FN₂
Molecular Weight 172.24 g/mol
XLogP3 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 172.13757816 g/mol
Topological Polar Surface Area 15.3 Ų

Note: Data is based on computed properties from public chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-1-yl)-3-fluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRRFTJTUNIUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CCNCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Conformational Aspects of 4 Azetidin 1 Yl 3 Fluoropiperidine

Detailed Conformational Analysis of Fluorinated Azetidines and Piperidines

Systematic studies on fluorinated piperidine (B6355638) derivatives have established that the fluorine atom often dictates the conformational equilibrium of the ring system. nih.gov This is a departure from simple alkyl-substituted cyclohexanes where equatorial positioning of substituents is generally favored to minimize steric strain.

The substitution of hydrogen with fluorine on a piperidine ring introduces powerful stereoelectronic effects that can override traditional steric considerations. In 3-fluoropiperidine (B1141850) and its derivatives, there is a pronounced preference for the fluorine atom to occupy an axial position. nih.gov This "axial-F preference" is contrary to what would be expected based on A-values and steric bulk alone. nih.gov

Computational and experimental studies, primarily using NMR spectroscopy, have demonstrated that the energy difference (ΔG) between the equatorial and axial conformers strongly favors the axial orientation in various solvents. nih.gov For instance, in derivatives of 3-fluoropiperidine and 3,5-difluoropiperidine, the axial conformer is consistently found to be the more stable. nih.govresearchgate.net This preference is attributed to stabilizing electronic interactions, such as hyperconjugation and charge-dipole interactions, which are maximized when the C-F bond is axially oriented. nih.govresearchgate.net

In the case of cis-3-fluoro-4-methylpiperidine, both experimental and computational data confirm a high preference for the conformer where the fluorine atom is axial. nih.gov Given that 4-(azetidin-1-yl)-3-fluoropiperidine features a bulky, nitrogen-containing substituent at the C4 position, it is anticipated that the piperidine ring will adopt a chair conformation. Extrapolating from simpler 3,4-disubstituted piperidines, the cis isomer would likely exist in a conformational equilibrium where the large azetidinyl group occupies the equatorial position to minimize steric hindrance, forcing the adjacent fluorine atom into the axial position. This arrangement would be further stabilized by the inherent electronic preference of the fluorine for the axial orientation.

Table 1: Conformational Preferences of Selected 3-Fluoropiperidine Derivatives Data extracted from computational and experimental studies on analogous systems.

CompoundSolventΔG (axial → equatorial) [kcal/mol]Preferred Conformation
3-Fluoropiperidine (HCl salt)Water+1.8Axial
3-Fluoropiperidine (TFA-protected)Chloroform+0.8Axial
cis-3-Fluoro-4-methylpiperidine (HCl salt)Water+1.8Axial

The stability of the axial fluorine conformer in protonated fluoropiperidines is largely attributed to stabilizing intramolecular interactions. The most significant of these is the charge–dipole interaction between the positively charged nitrogen atom (the ammonium (B1175870) cation, N⁺-H) and the partial negative charge on the fluorine atom. nih.gov This electrostatic attraction is maximized when the fluorine is in a 1,3-diaxial relationship with the N-H bond, providing a compelling rationale for the observed conformational preference in the hydrochloride salts of these compounds. nih.gov

Hyperconjugation also plays a critical role. Specifically, the interaction involves the donation of electron density from a C-H or C-C sigma bond (σ) into the antibonding orbital of the C-F bond (σ). This σ → σC-F interaction is a type of gauche effect that stabilizes the conformer where the vicinal C-H or C-C bond is anti-periplanar to the C-F bond, a condition met when the fluorine is axial. nih.gov While these interactions are well-documented for simpler fluorinated piperidines, the presence of the azetidine (B1206935) nitrogen in this compound could introduce additional, more complex intramolecular hydrogen bonding or dipole-dipole interactions that may further influence conformational stability.

Characterization of Diastereomerism and Enantiomerism in the Compound Structure

The structure of this compound contains two stereogenic centers at the C3 and C4 positions of the piperidine ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other:

cis-diastereomer : The fluorine at C3 and the azetidinyl group at C4 are on the same side of the piperidine ring. This exists as a pair of enantiomers, (3R,4R) and (3S,4S).

trans-diastereomer : The fluorine at C3 and the azetidinyl group at C4 are on opposite sides of the ring. This also exists as a pair of enantiomers, (3R,4S) and (3S,4R).

The synthesis of 3,4-disubstituted piperidines with high stereocontrol is a significant challenge in organic chemistry. rsc.orgacs.org Stereoselective syntheses often rely on methods such as:

Chiral Pool Synthesis : Starting from enantiomerically pure precursors.

Asymmetric Catalysis : Employing chiral catalysts to control the formation of stereocenters, such as in the hydrogenation of substituted pyridines. scientificupdate.com

Diastereoselective Cyclization : Designing intramolecular reactions where existing stereocenters direct the formation of new ones, such as in ene cyclizations. rsc.org

Ring Transformation : Utilizing ring-expansion or rearrangement strategies from smaller, stereochemically defined rings like azetidines. acs.org

The commercial availability of cis-4-(azetidin-1-yl)-3-fluoropiperidine suggests that synthetic routes favoring this diastereomer have been successfully developed, possibly through a hydrogenation process of a corresponding substituted pyridine precursor, which often yields all-cis products. nih.gov

Spectroscopic Techniques for Stereochemical Assignment and Purity Assessment

The definitive assignment of stereochemistry in fluorinated piperidines relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

¹H NMR Spectroscopy : The relative stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants (³JHH) between the protons at C3 and C4. In a chair conformation, a large coupling constant (typically 8-12 Hz) indicates a diaxial relationship between the two protons, often characteristic of a trans arrangement of substituents. A smaller coupling constant (2-5 Hz) suggests an axial-equatorial or diequatorial relationship, which is typically seen in cis isomers. acs.org

¹⁹F NMR Spectroscopy : ¹⁹F NMR is exceptionally useful for analyzing fluorinated compounds. The chemical shift of the fluorine atom provides information about its electronic environment. More importantly, the coupling between fluorine and adjacent protons (³JFH) is highly dependent on the dihedral angle. A large ³JFH value (e.g., 30-40 Hz) is indicative of an anti-periplanar (axial) relationship between the fluorine and a vicinal proton, while smaller couplings are observed for gauche relationships. nih.govresearchgate.net This allows for a direct probe of the fluorine's orientation.

2D NMR Techniques : Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the spatial proximity of atoms. For the cis isomer, a NOE correlation would be expected between the axial proton at C3 and the axial proton at C4, further confirming the relative stereochemistry.

Single-Crystal X-ray Diffraction : This technique provides unambiguous proof of the relative and absolute stereochemistry of a crystalline compound. It reveals precise bond lengths, bond angles, and the solid-state conformation of the molecule. Several studies on analogous fluorinated piperidines have utilized X-ray crystallography to definitively establish the cis or trans nature of the products and confirm the axial or equatorial preference of the fluorine atom. nih.govresearchgate.netntu.ac.uk

Impact of Stereochemistry on Scaffold Reactivity and Derivatization Potential

The stereochemical configuration of this compound has a profound impact on its chemical properties and its utility as a scaffold in medicinal chemistry. The orientation of the fluorine atom and the azetidinyl group influences the molecule's reactivity, basicity, and physicochemical properties.

Basicity (pKa) : The electron-withdrawing nature of the fluorine atom lowers the basicity of the piperidine nitrogen. The magnitude of this effect is dependent on the distance and orientation of the C-F bond relative to the nitrogen lone pair. An axial fluorine, being closer in space to the lone pair in certain conformations, may exert a stronger inductive effect compared to an equatorial one, thus modulating the pKa.

Reactivity and Derivatization : The stereochemistry governs the steric accessibility of the piperidine nitrogen. In the likely preferred conformation of the cis isomer (equatorial azetidinyl group), the nitrogen's lone pair is relatively unhindered, allowing for reactions such as N-alkylation or N-arylation. The reactivity of the azetidine nitrogen is also a key feature for further functionalization.

Derivatization, Functionalization, and Scaffold Modification

Strategic Introduction of Diverse Substituents onto the Piperidine (B6355638) Ring System

The piperidine ring is a prevalent motif in medicinal chemistry, and numerous methods exist for its functionalization. researchgate.net For the 4-(azetidin-1-yl)-3-fluoropiperidine scaffold, these strategies can be applied to introduce a variety of substituents, thereby modulating the compound's physicochemical properties.

Key approaches include:

N-Functionalization: The secondary amine of the piperidine ring is a primary site for modification. Standard reactions such as alkylation, acylation, sulfonylation, and reductive amination can be employed to introduce a wide range of functional groups.

C-H Functionalization: Direct C-H activation offers a powerful tool for late-stage modification without the need for pre-installed functional groups. nih.gov Rhodium-catalyzed C-H insertion, for example, allows for site-selective functionalization at the C2, C3, or C4 positions, with the outcome often controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.gov For the subject scaffold, the fluorine atom at C3 and the bulky azetidinyl group at C4 would sterically and electronically influence the regioselectivity of such reactions. Palladium-catalyzed C-H arylation has been shown to achieve C4-arylation on piperidine rings bearing a C3 directing group, a strategy that could be adapted for this system. acs.org

The table below illustrates potential derivatization strategies for the piperidine ring.

Reaction TypeTarget PositionReagents and ConditionsPotential Substituents Introduced
N-AlkylationN1R-X, Base (e.g., K₂CO₃), Solvent (e.g., ACN)Alkyl, Benzyl, Allyl
N-AcylationN1RCOCl or (RCO)₂O, Base (e.g., Et₃N)Acetyl, Benzoyl
N-SulfonylationN1RSO₂Cl, Base (e.g., Pyridine)Tosyl, Mesyl
C-H ArylationC2/C6 or C4/C5Ar-I, Pd Catalyst, Ligand, BasePhenyl, Substituted Aryls
C-H AlkylationC2/C6 or C4/C5Rh Catalyst, Diazo compoundEster, Keto, Phosphonate groups

Functionalization Reactions of the Azetidine (B1206935) Ring

The azetidine ring's significant ring strain (approx. 25.4 kcal/mol) is a key driver of its reactivity, making it susceptible to reactions that are not readily observed in larger, strain-free rings like piperidine. rsc.orgrsc.org This unique reactivity can be harnessed for selective functionalization.

Primary functionalization strategies include:

N-Functionalization: If the azetidine nitrogen is a secondary amine, it can undergo reactions similar to the piperidine nitrogen, such as alkylation and acylation. Chemoselective functionalization can be achieved by exploiting the differing basicity and steric environment of the two nitrogen atoms.

Ring-Opening Reactions: The strained C-N bonds of the azetidine ring can be cleaved by various nucleophiles. researchgate.net This reaction is often promoted by Lewis or Brønsted acids that activate the azetidine. frontiersin.org Nucleophilic attack can lead to the formation of functionalized γ-amino alcohols, halides, or other derivatives, providing a route to significantly different molecular scaffolds. researchgate.net The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring.

Cyclization and Rearrangement: Gold-catalyzed oxidative cyclization of N-propargylsulfonamides can form azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov In some cases, electron-rich substituents can facilitate ring-opening and rearrangement cascades to form new heterocyclic systems. nih.gov

The following table details representative functionalization reactions of the azetidine moiety.

Reaction TypeDescriptionReagents and ConditionsResulting Structure
Nucleophilic Ring-OpeningCleavage of a C-N bond by a nucleophile.H₂O/Acid catalystγ-Amino alcohol
Nucleophilic Ring-OpeningCleavage of a C-N bond by a nucleophile.HCl, HBrγ-Haloamine
N-AcylationFunctionalization of the azetidine nitrogen.Acetic Anhydride, BaseN-acetylated azetidine

Late-Stage Functionalization Approaches for Scaffold Diversification

Late-stage functionalization (LSF) is a powerful strategy in chemical research that involves introducing chemical modifications to a complex molecule in the final steps of a synthetic sequence. wikipedia.org This approach allows for the rapid generation of analogues from a common advanced intermediate, which is highly efficient for exploring structure-activity relationships. nih.gov

For the this compound scaffold, LSF could be employed to:

Introduce Additional Fluorine Atoms: Given the significant role of fluorine in modulating molecular properties, LSF methods for C-H fluorination are highly valuable. nih.govmpg.de Transition metal-catalyzed methods could potentially introduce fluorine at various positions on the piperidine ring or even the azetidine moiety.

Perform C-H Activation: As discussed in section 4.1, C-H activation can install a wide range of functional groups. Applying these methods at a late stage avoids the need to carry sensitive functional groups through a multi-step synthesis. berkeley.edu

Modify Existing Substituents: If functional handles are present, they can be modified in the final steps. For example, an ester could be hydrolyzed to a carboxylic acid and then converted to a diverse library of amides.

The table below provides examples of potential late-stage functionalization reactions.

LSF ReactionTarget SiteReagents and ConditionsPotential Outcome
C-H FluorinationPiperidine C-HElectrophilic Fluorinating Agent (e.g., Selectfluor), CatalystIntroduction of a second fluorine atom
C-H AlkylationPiperidine C-HRadical initiator, Alkyl sourceInstallation of methyl, ethyl, or other alkyl groups
C-H ArylationPiperidine C-HPd catalyst, Aryl halideAddition of diverse aryl or heteroaryl groups

Regioselective and Chemoselective Transformations for Selective Functionalization

Given the presence of two different nitrogen-containing rings and multiple C-H bonds, achieving selective functionalization is a critical challenge. Regio- and chemoselectivity can be controlled by leveraging the inherent electronic and steric differences within the molecule and by carefully selecting reagents and reaction conditions.

Chemoselectivity (N vs. N'): The piperidine nitrogen is generally less sterically hindered and more basic than the azetidine nitrogen, which can often be exploited for selective N-functionalization under kinetically controlled conditions. Protecting group strategies are also essential; for instance, one nitrogen could be protected (e.g., as a Boc or Cbz carbamate) while the other is selectively functionalized.

Regioselectivity (C-H bonds): The regioselectivity of C-H functionalization on the piperidine ring is influenced by several factors. The electron-withdrawing effect of the C3-fluorine atom deactivates the adjacent C-H bonds (at C2 and C4) towards electrophilic attack but may activate them towards other reaction types. Catalyst-directing strategies, where the catalyst coordinates to a specific atom (like the piperidine nitrogen) and delivers the reagent to a proximal C-H bond, are a key method for achieving high regioselectivity. nih.govnih.gov Metalating agents like TMP-zinc or -magnesium bases can deprotonate specific C-H bonds based on acidity and coordination effects, allowing for regioselective functionalization. thieme-connect.de

This table summarizes strategies for achieving selective functionalization.

Selectivity TypeTarget SitesStrategyExample Condition
ChemoselectiveN1 (Piperidine) vs. N' (Azetidine)Exploit differential basicity/stericsUse 1 equivalent of electrophile at low temperature
RegioselectiveC2 vs. C4 on PiperidineCatalyst/Protecting Group ControlRh₂(R-TCPTAD)₄ for C2 vs. Rh₂(S-2-Cl-5-BrTPCP)₄ for C4 with specific N-protecting groups nih.gov
RegioselectiveC2/C6 vs. C3/C5 on PiperidineDirecting Metalation GroupUse of TMP-based metalating agents thieme-connect.de

Methodologies for Scaffold Diversity Generation and Library Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space. broadinstitute.orgcam.ac.uk The this compound scaffold is an excellent starting point for DOS due to its multiple points for diversification. A library of analogues can be generated by systematically applying the functionalization strategies discussed previously in a combinatorial fashion.

A typical DOS strategy for this scaffold might involve:

Build Phase: Synthesis of the core this compound scaffold.

Couple/Pair Phase: This phase involves combining the core scaffold with a diverse set of building blocks using the reactions described above. For example, a library could be created by reacting the piperidine nitrogen with a set of 50 different carboxylic acids and the azetidine nitrogen with a set of 50 different alkyl halides, theoretically generating 2,500 unique compounds.

Scaffold Modification: Ring-opening of the azetidine or ring-closing metathesis could be used to generate fundamentally new molecular skeletons from the initial scaffold.

Advanced DOS strategies, such as the build/couple/pair algorithm incorporating multidimensional coupling, allow for the linking motif itself to be a source of diversity, further expanding the range of accessible structures. cam.ac.uknih.gov

The following table outlines a hypothetical scheme for library generation.

StageReaction TypeNumber of Building Blocks (A)Number of Building Blocks (B)Library Size
1N-Acylation of Piperidine20 Carboxylic Acids-20 Compounds
2N-Alkylation of Azetidine20 Alkyl Halides-20 Compounds
3Combinatorial (Stage 1 + 2)20 Carboxylic Acids20 Alkyl Halides400 Compounds
4LSF C-H Arylation (on Stage 3 products)10 Aryl Halides-4000 Compounds

Role As a Chemical Building Block and Scaffold in Advanced Organic Synthesis and Drug Discovery Research

Utilization as a Versatile Synthon in the Assembly of Complex Molecular Architectures

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during a retrosynthetic analysis. 4-(Azetidin-1-yl)-3-fluoropiperidine serves as a highly practical and prized heterocyclic building block for constructing more complex molecules. moldb.comnih.gov Its utility stems from the presence of multiple reactive sites and its pre-configured three-dimensional structure.

The secondary amine of the piperidine (B6355638) ring provides a nucleophilic handle for a variety of chemical transformations, including:

Reductive amination: To couple with aldehydes and ketones.

Acylation and sulfonation: To form amides and sulfonamides.

Buchwald-Hartwig amination: To form bonds with aryl or heteroaryl halides.

This reactivity allows for its seamless integration into larger, more intricate molecular frameworks. The azetidine (B1206935) and fluoropiperidine core imparts specific structural and conformational constraints that are often desirable in drug candidates. The use of such enantiomerically pure fluorinated building blocks is a key strategy for accessing novel chemical space and developing compounds with improved pharmacological profiles. nih.govnih.gov The strain energy associated with the four-membered azetidine ring can also be exploited in certain synthetic transformations, further expanding its utility as a versatile intermediate. nih.gov

Application as a Core Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

A central tenet of medicinal chemistry is the systematic modification of a lead compound to understand how changes in its structure affect its biological activity—a process known as Structure-Activity Relationship (SAR) studies. The this compound moiety serves as an excellent core scaffold for such investigations due to the distinct and tunable properties of its constituent parts. nih.govnih.gov

By maintaining the core scaffold and modifying peripheral substituents, medicinal chemists can probe the specific interactions between a molecule and its biological target. For example, in the development of a novel series of T-type Ca2+ channel antagonists, structural modification of a 4-aminomethyl-4-fluoropiperidine scaffold led to a potent and selective antagonist with desirable in vivo efficacy. nih.gov Similarly, SAR campaigns on piperidine-containing scaffolds have been crucial in optimizing inhibitors of the Hepatitis C Virus (HCV) and developing 5-HT4 receptor agonists. nih.govnih.gov The rigid, yet functionalizable, nature of the this compound scaffold provides a reliable platform from which to launch these detailed optimization efforts.

Scaffold hopping is a widely used strategy in drug discovery to identify new molecular cores that maintain the biological activity of a known parent compound but possess a different, non-obvious chemical structure. nih.gov This approach is valuable for navigating intellectual property landscapes, improving physicochemical or pharmacokinetic properties, and discovering novel chemical classes. nih.govdundee.ac.uk

The azetidine-fluoropiperidine moiety can be utilized in scaffold hopping in two primary ways:

As the novel scaffold: It can be used to replace an existing core in a known active compound. For example, a more flexible or conformationally unstable diamine portion of a molecule could be replaced with the more rigid azetidine-fluoropiperidine scaffold to enhance binding affinity or selectivity.

As the starting scaffold: Researchers can "hop" from this core to other related or entirely different ring systems. For instance, the piperidine ring could be expanded to an azepane, or the azetidine could be replaced with a cyclobutyl or oxetane (B1205548) ring to explore new interactions with the target protein. nih.gov

The key principle is to preserve the essential three-dimensional arrangement of pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) while changing the underlying carbon skeleton. nih.gov

Bioisosterism refers to the replacement of an atom or group of atoms in a molecule with another that has similar physical or chemical properties, resulting in a new compound that often retains similar biological activity. nih.govcambridgemedchemconsulting.com This strategy is fundamental to lead optimization. The this compound scaffold contains several components amenable to bioisosteric replacement.

Fluorine as a Hydrogen Bioisostere: The replacement of a hydrogen atom with fluorine is a classic bioisosteric substitution. nih.govcambridgemedchemconsulting.com While similar in size, fluorine is highly electronegative and the carbon-fluorine bond is very strong. This can block metabolic oxidation at that position, increasing the compound's half-life, and can modulate the basicity (pKa) of nearby amines. cambridgemedchemconsulting.comnih.gov

Azetidine Ring as a Bioisostere: The small, rigid azetidine ring can serve as a bioisostere for other groups. researchgate.netblumberginstitute.org For instance, it can replace a gem-dimethyl group, providing a similar spatial arrangement of substituents while reducing lipophilicity and potentially adding a new vector for interaction. nih.gov It has also been explored as a replacement for larger rings like piperidine or pyrrolidine (B122466) in certain contexts to alter solubility and the fraction of sp3 carbons (Fsp3), a parameter often correlated with clinical success. nih.govnih.gov

The introduction of fluorine into a molecule has profound effects on its physicochemical properties, particularly lipophilicity (LogP/LogD) and basicity (pKa). nih.govchemrxiv.org The strategic placement of fluorine on the piperidine ring allows for the fine-tuning of these parameters, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which lowers the pKa of nearby basic nitrogen atoms. nih.govnih.gov This reduction in basicity can be beneficial, as highly basic compounds are often more prone to off-target effects and poor cell permeability. The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their distance from the basic center, with the effect attenuating as the distance increases. nih.govresearchgate.netresearchgate.net

Table 1: Impact of Fluorination on the Basicity (pKa) of Saturated Nitrogen Heterocycles

Compound ClassSubstitution PatternTypical pKa Change (ΔpKa) vs. Non-fluorinated AnalogReference(s)
Piperidines3-fluoro-0.5 to -1.5 units researchgate.net
Piperidines3,3-difluoro-2.0 to -3.0 units researchgate.net
Azetidines3-fluoro~ -1.0 units researchgate.net
Azetidines3,3-difluoro~ -3.5 units researchgate.net

Note: This interactive table provides representative data on how fluorine substitution affects the basicity of common heterocyclic amines used in drug discovery. The exact pKa change can vary based on other substituents and the specific molecular context.

Integration into Chemical Probe Development and Chemical Biology Tool Design

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The this compound scaffold can be incorporated into such tools to confer desirable properties like target specificity, cell permeability, and metabolic stability.

For example, this scaffold could be derivatized by attaching a reporter tag, such as a fluorophore (e.g., BODIPY, NBD) or a biotin (B1667282) moiety, to one of its reactive sites. nih.gov The resulting probe would retain the binding characteristics conferred by the core scaffold while allowing for visualization or affinity purification of the target protein. The tailored physicochemical properties of the fluorinated core can help ensure the probe effectively penetrates cell membranes and avoids non-specific binding, which are crucial characteristics for a high-quality chemical biology tool. researchgate.net

Application in Radiochemistry for PET Ligand Discovery and Imaging Agent Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. nih.gov It requires radiotracers—biologically active molecules labeled with a short-lived positron-emitting isotope, most commonly Fluorine-18 (¹⁸F).

The this compound scaffold is exceptionally well-suited for the development of PET ligands. nih.gov The presence of a fluorine atom provides a direct site for isotopic labeling. In the final step of synthesis, the non-radioactive fluorine atom (¹⁹F) can be replaced with radioactive ¹⁸F via nucleophilic substitution. diva-portal.orgresearchgate.net

Computational and Theoretical Studies on 4 Azetidin 1 Yl 3 Fluoropiperidine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

The introduction of a fluorine atom at the C-3 position significantly influences the electronic structure. Due to fluorine's high electronegativity, it withdraws electron density from the piperidine (B6355638) ring, a phenomenon known as the inductive effect. This effect modulates the molecule's reactivity and stability. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key information about reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com

The azetidinyl group at the C-4 position, being a nitrogen-containing heterocycle, also contributes to the electronic properties, primarily by influencing the local electron density and steric environment. The nitrogen atoms in both the piperidine and azetidine (B1206935) rings are the most likely sites for protonation, a key aspect of the molecule's basicity.

Table 1: Calculated Electronic Properties of 4-(Azetidin-1-yl)-3-fluoropiperidine (Illustrative) Note: These values are illustrative and depend on the level of theory and basis set used for the calculation.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (e.g., in reactions or interactions).
LUMO Energy1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap7.7 eVCorrelates with chemical stability and low reactivity. mdpi.com
Dipole Moment2.5 DQuantifies the molecule's overall polarity, influencing solubility and intermolecular interactions.
Electrostatic PotentialNegative potential localized on N and F atomsHighlights regions susceptible to electrophilic attack or hydrogen bonding.

Conformational Energy Landscape Exploration and Global Minimum Identification

The three-dimensional structure of this compound is not static. The piperidine ring exists in a dynamic equilibrium between different chair and boat conformations. The substituents on the ring heavily influence the relative energies of these conformers. Computational methods are used to explore the conformational energy landscape, identify stable low-energy conformers, and determine the global minimum energy structure. nih.govbsu.edu.az

For 3-fluoropiperidine (B1141850) systems, a significant conformational effect is observed where the fluorine atom often prefers an axial orientation when the piperidine nitrogen is protonated. d-nb.infonih.gov This preference is attributed to stabilizing hyperconjugative and charge-dipole interactions between the C-F bond and the N-H+ bond. d-nb.info In the neutral (deprotonated) state, the fluorine typically favors the sterically less hindered equatorial position. yuntsg.com

The presence of the bulky azetidin-1-yl group at the C-4 position introduces additional steric and electronic considerations. The relative orientation (cis/trans) of the fluorine and azetidinyl groups is critical. Assuming a cis relationship, both substituents can be either axial or equatorial. A thorough conformational analysis would involve calculating the relative free energies of all possible chair conformers to identify the most populated state in different environments (gas phase vs. solution). nih.gov Increasing solvent polarity has been shown to further stabilize the more polar axial-fluorine conformer. d-nb.infonih.gov

Table 2: Relative Energies of Hypothetical Chair Conformations for cis-4-(Azetidin-1-yl)-3-fluoropiperidine Note: These are hypothetical relative energies (ΔG in kcal/mol) to illustrate the principles of conformational analysis.

ConformerFluorine PositionAzetidinyl PositionRelative Energy (ΔG)Expected Population
1 (Chair)EquatorialEquatorial0.00Highest
2 (Chair)AxialAxial> +3.0Very Low
3 (Chair, Ring-Flipped)AxialEquatorial~ +0.5 - 1.0Moderate
4 (Chair, Ring-Flipped)EquatorialAxial> +2.0Low

Mechanistic Investigations of Key Synthetic Transformations through Transition State Analysis

Understanding the reaction mechanisms for synthesizing this compound is crucial for optimizing reaction conditions and improving yields. Quantum chemical calculations can map out the entire reaction pathway for key synthetic steps, such as the introduction of the azetidine ring onto the 3-fluoropiperidine core.

This is achieved by locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, which is directly related to the reaction rate. By analyzing the geometry of the TS, chemists can understand the bonding changes that occur during the critical step of the reaction. For instance, in a nucleophilic substitution reaction where azetidine displaces a leaving group from the 4-position of a 3-fluoropiperidine precursor, transition state analysis would reveal whether the mechanism is concerted (S_N2) or stepwise. Such computational studies can explain stereochemical outcomes and the influence of catalysts or solvents on the reaction.

While specific studies on this compound are not publicly available, the methodology provides a powerful predictive tool for synthetic chemists.

Table 3: Parameters Obtainable from Transition State Analysis

ParameterDefinitionUtility in Synthesis
Activation Energy (ΔG‡)The energy difference between the reactants and the transition state.Predicts reaction rate and feasibility under given temperature.
Transition State GeometryThe specific arrangement of atoms at the highest point on the reaction pathway.Provides insight into bond-making and bond-breaking processes; helps explain stereoselectivity.
Imaginary FrequencyA single negative vibrational frequency corresponding to the motion along the reaction coordinate.Confirms the identity of a true transition state structure.
Reaction Energy (ΔG_rxn)The overall energy difference between products and reactants.Determines if a reaction is thermodynamically favorable (exergonic or endergonic).

Prediction and Analysis of pKa Values and Basicities

The basicity of the nitrogen atoms, quantified by the pKa of their conjugate acids, is a fundamental physicochemical property. It influences how the molecule behaves in biological systems, its solubility, and its potential for forming salts. Computational methods can accurately predict pKa values, providing crucial data before a compound is even synthesized. researchgate.net

The basicity of the piperidine nitrogen in this compound is significantly modulated by the C-3 fluorine atom. Fluorine's strong electron-withdrawing inductive effect destabilizes the protonated form (the ammonium (B1175870) cation), thereby lowering the basicity and reducing the pKa value compared to unsubstituted piperidine (pKa ≈ 11.1). yuntsg.com Studies on 3-fluoropiperidine show a pKa decrease of approximately 1.8 units. yuntsg.com The azetidinyl group also has two nitrogen atoms, but the piperidine nitrogen is generally considered the more basic site in this scaffold. The precise pKa is a balance of inductive effects, steric hindrance, and conformational effects that can stabilize or destabilize the protonated state. yuntsg.comresearchgate.net

Table 4: Predicted and Reference pKa Values

CompoundExperimental/Reference pKaPredicted pKa for this compoundEffect
Piperidine~11.1-Baseline basicity.
3-Fluoropiperidine~9.3-Fluorine's inductive effect lowers basicity. yuntsg.com
This compoundNot available~9.0 - 9.5The azetidinyl group has a minor electronic effect on the piperidine N, so the pKa is expected to be similar to 3-fluoropiperidine.

Molecular Modeling Approaches for Understanding Scaffold-Ligand Interactions (focus on scaffold properties)

In drug discovery, the this compound core acts as a three-dimensional scaffold that presents functional groups for interaction with biological targets like proteins. researchgate.net Molecular modeling techniques, including docking and molecular dynamics simulations, are used to understand how the scaffold's intrinsic properties govern these interactions. nih.govresearchgate.net

The key properties of this scaffold include its defined conformational preferences, the spatial arrangement of its hydrogen bond donors (the piperidine N-H, if protonated) and acceptors (the two nitrogen atoms and the fluorine atom), and its electrostatic surface potential. The fluorine atom, while a weak hydrogen bond acceptor, creates a localized negative electrostatic potential, which can engage in favorable electrostatic or dipole-dipole interactions within a protein binding pocket. The rigid, three-dimensional nature of the fused ring system reduces the entropic penalty upon binding compared to more flexible molecules. researchgate.net

Molecular modeling can be used to generate a "pharmacophore model" for this scaffold, defining the essential 3D arrangement of features required for biological activity. This allows chemists to design new molecules by attaching different substituents to the core scaffold to optimize binding affinity and selectivity for a target protein. mdpi.com

Table 5: Key Scaffold Properties for Ligand Interactions

Scaffold PropertyDescriptionImplication for Ligand-Target Binding
3D Shape/RigidityThe chair conformation of the piperidine ring provides a defined and rigid three-dimensional structure.Pre-organizes substituents for optimal interaction with the binding site, reducing the entropic cost of binding. researchgate.net
Hydrogen BondingFeatures one potential H-bond donor (protonated piperidine N) and two strong H-bond acceptors (N atoms). The fluorine is a very weak acceptor.Allows for specific and directional interactions that contribute to binding affinity and selectivity.
Electrostatic ProfileThe electronegative fluorine atom creates a distinct region of negative potential on the scaffold surface.Can participate in favorable electrostatic and dipole interactions with complementary polar residues in the target protein.
Lipophilicity ModulationFluorine substitution can alter local lipophilicity, potentially improving properties like membrane permeability. researchgate.netInfluences the overall pharmacokinetic profile of a drug candidate based on this scaffold.

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